

(-)-2-Phenylpropylamine: A Technical Guide for Research Professionals

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An In-depth Technical Guide on **(-)-2-Phenylpropylamine** for Researchers, Scientists, and Drug Development Professionals.

Foreword: This document provides a comprehensive technical overview of (-)-2-**Phenylpropylamine** (also known as β-Methylphenethylamine or BMPEA), a research chemical and structural isomer of amphetamine. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals. This guide consolidates available data on its chemical properties, synthesis, pharmacology, and relevant experimental methodologies to facilitate its use in a research context.

Chemical and Physical Properties

(-)-2-Phenylpropylamine is a primary amine belonging to the phenethylamine class. As a positional isomer of amphetamine, it shares the same molecular formula but differs in the location of the amine group on the propyl chain. This structural nuance is critical to its distinct pharmacological profile.[1] The compound exists as a chiral molecule, with the (-) enantiomer being the focus of this guide.

Table 1: Physicochemical Properties of 2-Phenylpropylamine



Property	Value	Reference(s)
IUPAC Name	2-phenylpropan-1-amine	[2]
Synonyms	(-)-β-Methylphenethylamine, (-)-BMPEA	[2][3]
CAS Number	582-22-9 (for racemic mixture)	[1][2]
Molecular Formula	С9Н13N	[2][4]
Molecular Weight	135.21 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	80 °C at 10 mmHg	[5]
Density	0.93 g/mL at 25 °C	[5]
Solubility	Slightly soluble in water (5.1 g/L at 25 °C)	[4]
рКа	Data available in IUPAC Digitized pKa Dataset	[2]
InChIKey	AXORVIZLPOGIRG- UHFFFAOYSA-N	[1][2]

Synthesis and Characterization

The synthesis of 2-Phenylpropylamine can be achieved through several established routes, with the reductive amination of 1-phenyl-2-propanone (P2P) and the catalytic hydrogenation of 2-phenylpropionitrile being common methods.

Experimental Protocol: Synthesis via Catalytic Hydrogenation of 2-Phenylpropionitrile

This protocol describes the synthesis of 2-Phenylpropylamine hydrochloride.

Materials:

• 2-phenylpropionitrile



- 5% Palladium on carbon (Pd/C), water-wet
- Ethanol
- Concentrated (12M) hydrochloric acid (HCl)
- Methyl tert-butyl ether (MTBE)
- · Hydrogen gas
- Nitrogen gas
- Autoclave hydrogenation apparatus

Procedure:

- Under a nitrogen atmosphere, charge the autoclave with water-wet 5% Pd/C (453 g), ethanol (6.36 L), 2-phenylpropionitrile (636 g, 4.85 moles), and concentrated HCl (613 g, 5.6 moles).
- · Seal the autoclave and stir the mixture rapidly.
- Pressurize the vessel with hydrogen gas to 75-78 psi.
- Heat the mixture to a temperature of 50-64 °C for 3 hours.
- After the reaction is complete, cool the vessel and carefully depressurize.
- Filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to a volume of approximately 400 mL.
- Add MTBE (2.2 L) to the concentrated solution to precipitate the product.
- · Stir the resulting slurry overnight.
- Filter the precipitate, wash the solids with fresh MTBE (100 mL), and dry overnight to yield 2-phenyl-1-propylamine HCl as a white powder.



Characterization: The final product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.

Pharmacological Profile

The primary mechanism of action of **(-)-2-Phenylpropylamine** is agonism at the Trace Amine-Associated Receptor 1 (TAAR1).[1][6] It also functions as a norepinephrine-dopamine releasing agent (NDRA), though it is significantly less potent than its isomer, amphetamine.[7]

Receptor and Transporter Interactions

(-)-2-Phenylpropylamine's most significant interaction is with TAAR1, where it acts as a potent agonist. Its activity at the classical monoamine transporters (DAT, NET, SERT) is primarily as a substrate, inducing neurotransmitter efflux rather than acting as a potent binding inhibitor. Studies have shown that it has a very weak ability to displace high-affinity radioligands from these transporters, indicating low binding affinity.[8]

Table 2: In Vitro Pharmacological Data for β-Methylphenethylamine

Target	Assay Type	Species	Parameter	Value	Reference(s
TAAR1	cAMP Functional Assay	Human	EC50	2.1 μΜ	
Emax	77%				_
DAT	[³H]MPP+ Efflux	Rat	EC50	>10 μM	[8][9]
NET	[³ H]MPP ⁺ Efflux	Rat	EC50	~5 µM	[8][9]
SERT	[³H]MPP+ Efflux	Rat	-	Inactive	[8]

Efficacy (Emax) is relative to the full agonist phenethylamine.



Pharmacokinetics

Pharmacokinetic data for **(-)-2-Phenylpropylamine** is limited. Studies on the related compound, β -phenylethylamine, show rapid clearance from tissues.[10] For β -methylphenethylamine, studies in rats indicate a short biological half-life, with peak blood concentrations observed at 20 minutes post-injection, declining significantly by 90 minutes.[11] This suggests rapid metabolism and elimination. The compound readily crosses the blood-brain barrier.[12]

Table 3: Pharmacokinetic Parameters of β-Methylphenethylamine in Rats

Parameter	Route	Value	Reference(s)
Brain-Uptake Index (%)	IV	56 ± 6	[12]
Peak Blood Concentration (at 30 mg/kg)	IP	899 ng/mL at 20 min	[11]
Blood Concentration (at 30 mg/kg)	IP	22 ng/mL at 90 min	[11]

Brain-Uptake Index is relative to water (100%).

Toxicology

Toxicological data indicates that β -Methylphenethylamine has stimulant effects that can lead to cardiovascular events.[3][13] A case of cerebral hemorrhage has been associated with its use in combination with exercise.[5]

Table 4: Acute Toxicity Data for β-Methylphenethylamine



Species	Route	Parameter	Value	Reference(s)
Mouse	IP	LD ₅₀	243.3 ± 4.4 mg/kg	
Rat	SC	MLD (HCl salt)	500 mg/kg	[5]
Rabbit	IV	MLD (HCl salt)	50 mg/kg	[5]

MLD: Minimum Lethal Dose

Key Experimental Methodologies In Vitro TAAR1 Functional Assay (cAMP Measurement)

This protocol outlines a general method for assessing the agonist activity of **(-)-2- Phenylpropylamine** at the TAAR1 receptor.

Principle: TAAR1 is a Gs-protein coupled receptor. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This change can be quantified using various methods, such as Bioluminescence Resonance Energy Transfer (BRET)-based biosensors.

General Procedure:

- Cell Culture and Transfection: Use a suitable cell line (e.g., HEK293) and transiently or stably transfect them with the human TAAR1 receptor and a cAMP biosensor (e.g., EPAC).
- Cell Plating: Plate the transfected cells in an appropriate microplate format (e.g., 96-well plate).
- Compound Preparation: Prepare serial dilutions of (-)-2-Phenylpropylamine and a reference full agonist (e.g., phenethylamine) in a suitable assay buffer.
- Assay Execution:
 - Add the test compound dilutions to the cells.
 - Incubate for a specified period (e.g., 15-20 minutes) at 37 °C.



 Measure the signal from the cAMP biosensor using a plate reader capable of detecting the specific output (e.g., luminescence or fluorescence ratio).

Data Analysis:

- Normalize the data to the response of the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).
- Plot the concentration-response curve and fit the data using a non-linear regression model to determine the EC₅₀ and E_{max} values.

In Vitro Neurotransmitter Release Assay

This protocol provides a general method for measuring neurotransmitter release from rat brain synaptosomes.

Principle: This assay measures the ability of a test compound to induce the release of a preloaded radiolabeled substrate (e.g., [3H]MPP+, a substrate for DAT and NET) from isolated nerve terminals (synaptosomes).

General Procedure:

- Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for NET) using standard differential centrifugation techniques.
- Pre-loading: Incubate the synaptosomes with a low concentration of the radiolabeled substrate (e.g., 9 nM [³H]MPP+) to allow for uptake via the transporters.

Release Experiment:

- Wash the pre-loaded synaptosomes to remove excess radiolabel.
- Add varying concentrations of (-)-2-Phenylpropylamine or a reference releaser (e.g., amphetamine).
- Incubate for a short period (e.g., 10-30 minutes) at 37 °C.
- Terminate the release by rapid filtration.



- Quantification: Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes using liquid scintillation counting.
- Data Analysis:
 - Calculate the percentage of total radioactivity released for each concentration.
 - Plot the concentration-response curve and determine the EC50 value for release.

Visualized Mechanisms and Workflows Proposed Signaling Pathway

The primary signaling cascade initiated by **(-)-2-Phenylpropylamine** involves the activation of TAAR1, leading to downstream effects that modulate monoaminergic systems.



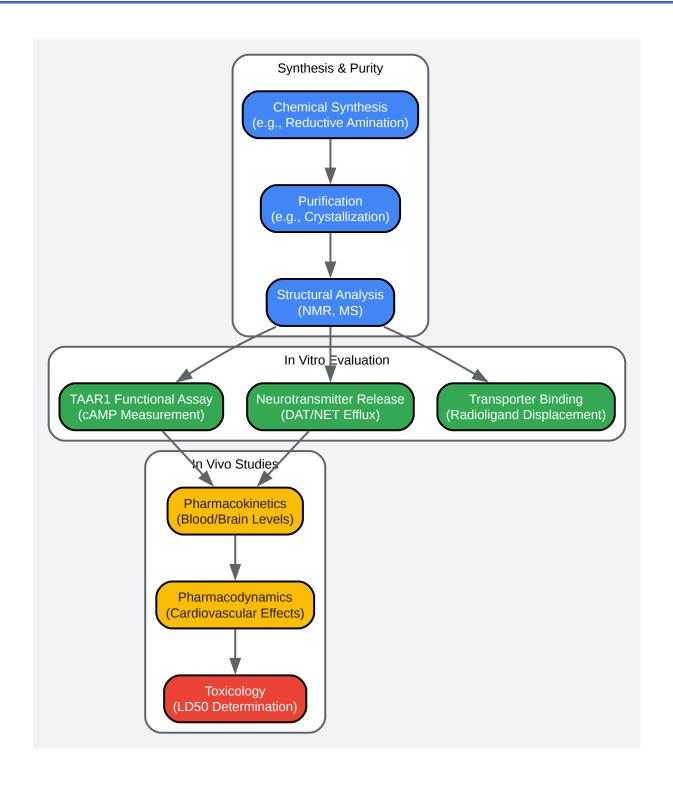
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Caption: TAAR1 activation pathway by **(-)-2-Phenylpropylamine**.

Experimental Workflow for Pharmacological Characterization

A logical workflow is essential for the systematic evaluation of a novel research chemical like **(-)-2-Phenylpropylamine**.





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Caption: Workflow for characterizing (-)-2-Phenylpropylamine.

Conclusion and Future Directions



(-)-2-Phenylpropylamine is a TAAR1 agonist and monoamine releaser with a distinct profile from its isomer, amphetamine. Its primary potency lies in its action at TAAR1, with significantly weaker effects as a releasing agent at DAT and NET. The available data suggests a rapid pharmacokinetic profile and a safety profile that warrants caution, particularly concerning cardiovascular effects.

For drug development professionals, the high potency at TAAR1 suggests potential for developing selective modulators of this receptor system. Future research should focus on elucidating the specific contributions of the (-) and (+) enantiomers to the overall pharmacological effect, conducting detailed pharmacokinetic studies across different species to establish parameters such as clearance and volume of distribution, and further investigating the downstream signaling pathways of TAAR1 activation beyond cAMP production. These efforts will be critical in determining the therapeutic potential and safety of this and related compounds.

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References

- 1. 2-Phenylpropylamine | 582-22-9 | Benchchem [benchchem.com]
- 2. 2-Phenylpropylamine | C9H13N | CID 11398 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. guidechem.com [guidechem.com]
- 5. β-Methylphenethylamine Wikipedia [en.wikipedia.org]
- 6. 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Phenylpropylamine Wikipedia [en.wikipedia.org]
- 8. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters PMC [pmc.ncbi.nlm.nih.gov]



- 9. researchgate.net [researchgate.net]
- 10. Metabolism distribution, and disappearance of injected beta-phenylethylamine in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS [mdpi.com]
- 12. Rat brain-uptake index for phenylethylamine and various monomethylated derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BMPEA: A prohibited ingredient [opss.org]
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